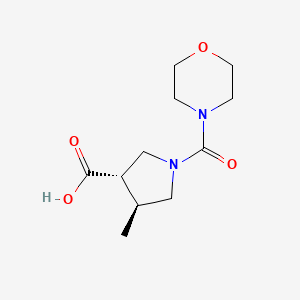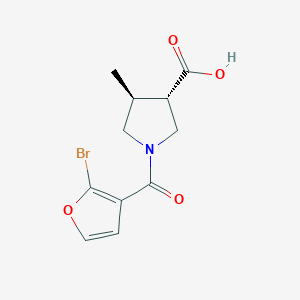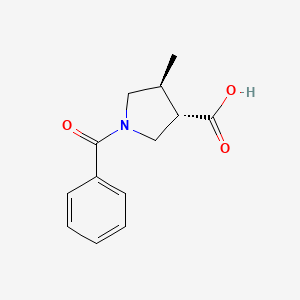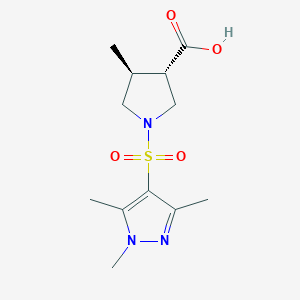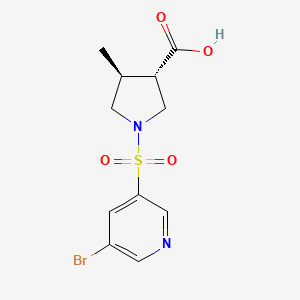
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in studying various biological processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways in the body, which can lead to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has various biochemical and physiological effects on the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to have anti-tumor properties, which may make it a potential treatment option for cancer.
Advantages and Limitations for Lab Experiments
The advantages of using (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid in lab experiments include its unique structure and properties, which make it a valuable tool in studying various biological processes. However, the limitations of this compound include its high cost and limited availability, which may make it difficult for researchers to obtain and use in their studies.
Future Directions
There are numerous future directions for the use of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid in scientific research. One potential direction is to further investigate the anti-tumor properties of this compound and its potential use as a cancer treatment. Additionally, researchers may explore the use of this compound in the development of new drugs for the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid can be achieved through a multistep process. The first step involves the synthesis of 5-bromopyridine-3-carbaldehyde, which is then reacted with (S)-4-methylpyrrolidine-3-carboxylic acid to form the desired product.
Scientific Research Applications
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been used in various scientific research studies, particularly in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammation.
properties
IUPAC Name |
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c1-7-5-14(6-10(7)11(15)16)19(17,18)9-2-8(12)3-13-4-9/h2-4,7,10H,5-6H2,1H3,(H,15,16)/t7-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPPNQLPXJVJO-GMSGAONNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
